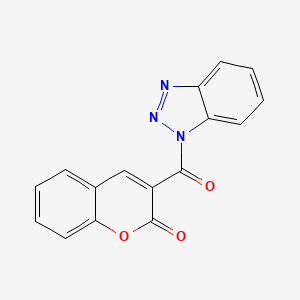
Bis(2,4,6-tribromophenyl) octanedioate
概要
説明
Bis(2,4,6-tribromophenyl) octanedioate: is an organic compound with the molecular formula C20H16Br6O4. It is characterized by the presence of two 2,4,6-tribromophenyl groups attached to an octanedioate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) octanedioate typically involves the esterification of 2,4,6-tribromophenol with octanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: Bis(2,4,6-tribromophenyl) octanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of brominated quinones.
Reduction: Reduction reactions can remove bromine atoms, resulting in the formation of less brominated phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated phenyl derivatives.
Substitution: Functionalized phenyl derivatives with various substituents.
科学的研究の応用
Bis(2,4,6-tribromophenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of Bis(2,4,6-tribromophenyl) octanedioate involves its interaction with specific molecular targets, leading to various chemical and biological effects. The bromine atoms in the compound play a crucial role in its reactivity, allowing it to participate in halogen bonding and other interactions. These interactions can disrupt biological processes in microorganisms, contributing to its antimicrobial properties.
類似化合物との比較
2,4,6-Tribromophenol: A brominated phenol used in the synthesis of flame retardants and as a fungicide.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated flame retardant with similar applications in industry.
Uniqueness: Bis(2,4,6-tribromophenyl) octanedioate is unique due to its specific structure, which combines two 2,4,6-tribromophenyl groups with an octanedioate backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from other similar compounds.
特性
IUPAC Name |
bis(2,4,6-tribromophenyl) octanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br6O4/c21-11-7-13(23)19(14(24)8-11)29-17(27)5-3-1-2-4-6-18(28)30-20-15(25)9-12(22)10-16(20)26/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALSOJVKMWXWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)CCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)

![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)

![2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)-4a,8a-dihydropyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3823991.png)




![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)


